1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide
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Overview
Description
1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide is a complex organic compound that features both benzimidazole and isoquinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzimidazole and isoquinoline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzimidazole or isoquinoline rings .
Scientific Research Applications
1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA and proteins, leading to various biological effects. The isoquinoline ring can also modulate enzyme activities and signaling pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Isoquinoline derivatives: Studied for their potential therapeutic applications in treating neurological disorders and cancers.
Uniqueness
1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide is unique due to its combination of benzimidazole and isoquinoline moieties, which confer a distinct set of biological activities and chemical properties. This dual functionality makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-24-17-9-5-4-8-16(17)23-18(24)10-11-21-20(26)15-12-22-19(25)14-7-3-2-6-13(14)15/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
YKBGLJISWIRJSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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